What is the CAS number for 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine?
What is the CAS number for 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine?
Executive Summary
In modern medicinal chemistry and drug development, the strategic use of orthogonally protected building blocks is critical for the modular assembly of complex therapeutics. The CAS number for 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is 1307231-10-2 [1][2].
This compound serves as a highly versatile bifunctional scaffold. It features a brominated pyridine core—primed for transition-metal-catalyzed cross-coupling—and a primary alcohol masked by a tert-butyldimethylsilyl (TBS) ether. This specific protection strategy allows the molecule to endure harsh basic conditions and strong nucleophiles during downstream functionalization, while retaining the ability to be smoothly deprotected under mild, specific conditions.
Physicochemical Profiling
Accurate physicochemical data is essential for predicting solubility, reactivity, and chromatographic behavior during synthesis. Below is the consolidated quantitative data for CAS 1307231-10-2[2][3].
| Property | Value |
| CAS Registry Number | 1307231-10-2 |
| Chemical Name | 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine |
| Molecular Formula | C₁₂H₂₀BrNOSi |
| Molecular Weight | 302.28 g/mol |
| SMILES String | C=C1)(C(C)(C)C)C |
| Typical Purity | ≥98% (Commercial standard) |
| Appearance | Liquid, semi-solid, or low-melting solid |
| Storage Conditions | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Strategic Utility in Drug Development
The architectural value of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine lies in its dual reactivity profile. The C4-position of the pyridine ring is activated for oxidative addition by palladium or nickel catalysts, making it an ideal electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
In recent pharmaceutical development, this building block has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives[4]. These complex scaffolds exhibit multimodal pharmacological activity, acting as dual antagonists for both the α2δ subunit of voltage-gated calcium channels (VGCC) and the sigma-1 (σ1) receptor[4]. This dual-action pathway is highly sought after in the development of next-generation, non-opioid analgesics for neuropathic pain management.
Pharmacological integration of CAS 1307231-10-2 into multimodal analgesic scaffolds.
Validated Synthesis Protocol
The synthesis of CAS 1307231-10-2 relies on the selective silylation of (4-bromopyridin-2-yl)methanol[4]. As a Senior Application Scientist, I emphasize that successful execution of this protocol requires strict adherence to anhydrous conditions to prevent the competitive hydrolysis of the silyl chloride.
Step-by-Step Methodology
1. Preparation of the Reaction Environment
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Action: Dissolve 1.0 equivalent of (4-bromopyridin-2-yl)methanol in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under a continuous nitrogen or argon atmosphere.
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Causality: DMF is highly polar and strongly solvates the reactive intermediates, accelerating the reaction. The inert atmosphere is non-negotiable; trace moisture will rapidly hydrolyze TBSCl into tert-butyldimethylsilanol, consuming the reagent and depressing the yield.
2. Addition of the Catalyst/Base
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Action: Add 2.0 to 2.5 equivalents of Imidazole to the stirring solution.
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Causality: Imidazole serves a dual, self-validating purpose. First, it acts as an acid scavenger to neutralize the HCl byproduct, driving the thermodynamic equilibrium forward. Second, it acts as a nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate, which transfers the bulky silyl group to the primary alcohol orders of magnitude faster than a direct reaction with TBSCl.
3. Silylation Phase
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Action: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise, add 1.2 equivalents of tert-Butyldimethylsilyl chloride (TBSCl).
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Causality: The addition of TBSCl is exothermic. Cooling the mixture suppresses unwanted side reactions (such as etherification or degradation of the pyridine core) and ensures kinetic control over the silylation process.
4. Reaction Progression
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Action: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 to 16 hours. Monitor conversion via Thin-Layer Chromatography (TLC) or LC-MS.
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Causality: The bulky nature of the tert-butyl group induces steric hindrance, requiring extended time at room temperature to achieve >95% conversion.
5. Work-up and Isolation
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Action: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Causality: Na₂SO₄ is explicitly chosen over MgSO₄. Pyridine derivatives can occasionally coordinate with magnesium ions, leading to product loss during filtration. Na₂SO₄ is a neutral, non-coordinating drying agent that preserves the integrity of the basic pyridine nitrogen.
Synthetic workflow and downstream applications of CAS 1307231-10-2.
Downstream Applications: Cross-Coupling and Deprotection
Once the target scaffold is synthesized via cross-coupling at the C4-position, the TBS group must be removed to reveal the primary alcohol for further elaboration (e.g., oxidation to an aldehyde or conversion to a leaving group).
The TBS ether is uniquely suited for this because of its orthogonal cleavage profile. It is highly stable to the basic conditions of Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃ at 80–100 °C) but can be rapidly cleaved using a fluoride source. The standard protocol involves treating the coupled product with Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF) at room temperature. The thermodynamic driving force for this deprotection is the formation of the extremely strong Silicon-Fluorine (Si-F) bond (bond dissociation energy ~580 kJ/mol), which ensures rapid and irreversible cleavage of the silyl ether.
References
- Google Patents. CA3180058A1 - Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain.
Sources
- 1. 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine [cymitquimica.com]
- 2. 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine | 1307231-10-2 [sigmaaldrich.cn]
- 3. 1307231-10-2|4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine|BLD Pharm [bldpharm.com]
- 4. CA3180058A1 - Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain - Google Patents [patents.google.com]
